Home > Products > Building Blocks P6662 > 4-Bromo-1-methyl-1H-indazole
4-Bromo-1-methyl-1H-indazole - 365427-30-1

4-Bromo-1-methyl-1H-indazole

Catalog Number: EVT-360808
CAS Number: 365427-30-1
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents . They have a wide range of biological activities .


Synthesis Analysis

A series of novel 4-bromo-1H-indazole derivatives were designed, synthesized, and assayed for their in vitro antibacterial activity against various phenotypes of Gram-positive and Gram-negative bacteria . There are also other methods for the synthesis of indazole derivatives .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1-methyl-1H-indazole is C8H7BrN2 . The InChI code is InChI=1S/C8H7BrN2/c1-11-8-4-2-3-7 (9)6 (8)5-10-11/h2-5H,1H3 . The molecular weight is 211.06 g/mol .


Chemical Reactions Analysis

4-Bromo-1H-indazole has been used in the synthesis of novel 4-bromo-1H-indazole derivatives . It has also been involved in reactions with acid anhydrides .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-1-methyl-1H-indazole is 211.06 g/mol . It has a topological polar surface area of 17.8 Ų . The exact mass and monoisotopic mass are both 209.97926 g/mol . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .

Synthesis Analysis
  • From 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one: This method involves a multistep synthesis starting with the bromination and subsequent transformation of 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one. []
  • From 4-bromo-1H-indazole: Direct N-methylation of commercially available 4-bromo-1H-indazole using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate can afford the desired product. [, ]
  • From 1-methyl-1H-indazole: Selective bromination of 1-methyl-1H-indazole at the 4-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. []
Chemical Reactions Analysis
  • Suzuki-Miyaura coupling: The bromine atom can be readily substituted with arylboronic acids in the presence of a palladium catalyst to afford 4-aryl-1-methyl-1H-indazole derivatives. [, ]
Mechanism of Action
  • FtsZ Inhibition: 4-Bromo-1H-indazole derivatives exhibit antibacterial activity by inhibiting the bacterial cell division protein FtsZ. []
  • Tubulin Polymerization Inhibition: Certain derivatives demonstrated potent inhibition of tubulin assembly, disrupting microtubule formation and inducing apoptosis in cancer cells. []
  • Glutathione S-Transferase Inhibition: Studies suggest 3-bromo-1-ethyl-1H-indole, a closely related structure, exhibits promising glutathione S-transferase isozymes inhibition. []
Applications
  • Medicinal Chemistry: Serves as a key building block for synthesizing novel indazole derivatives with potential therapeutic applications, including:
    • Anticancer agents: Targeting tubulin polymerization and inducing apoptosis in cancer cells. []
    • Antibacterial agents: Targeting FtsZ and inhibiting bacterial cell division. []
    • Analgesic, anti-inflammatory, and antipyretic agents: Demonstrating potential for pain relief, inflammation reduction, and fever reduction. []
  • Materials Science: Indazole derivatives have been explored for their potential applications in materials science, such as liquid crystals. [, ] While not directly investigated in these studies, 4-bromo-1-methyl-1H-indazole could potentially serve as a starting material for developing novel indazole-based liquid crystals.

N-(2-(5-Bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)

Compound Description: This compound demonstrated significant antifungal activity against seven phytopathogenic fungi, even surpassing the commercially available fungicide boscalid. Its structure consists of a 5-bromo-1H-indazole moiety connected to a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide group via a phenylene linker.

5-(5-Bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (e19)

Compound Description: This compound exhibited potent tubulin polymerization inhibitory activity (IC50 = 2.12 μM) and in vitro growth inhibitory activity against various human cancer cell lines. Its structure comprises a 5-bromo-1-methyl-1H-indole unit connected to a 3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide moiety.

Relevance: This compound and 4-bromo-1-methyl-1H-indazole both belong to the broader class of bromo-substituted, N-methylated heterocyclic compounds, with the former containing an indole ring and the latter an indazole ring. This example illustrates the exploration of closely related heterocyclic scaffolds for developing bioactive molecules.

2,2′-(2-Bromo-5-tert-butyl-1,3-phenylene)bis(1-methyl-1H-benzimidazole)

Compound Description: This compound acts as a ligand, coordinating with a mercury (HgII) atom to form a zigzag helical 1-D polymer structure. It features a central benzene ring substituted with a bromine atom, a tert-butyl group, and two 1-methyl-1H-benzimidazole units.

Relevance: The shared feature between this compound and 4-bromo-1-methyl-1H-indazole is the presence of a bromine atom on a heterocyclic system containing a methylated nitrogen. While the former incorporates two benzimidazole rings, the latter consists of an indazole ring. This example highlights the significance of halogen substituents and N-methylation in influencing molecular properties and complex formation.

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile

Compound Description: This compound, derived from 7-bromo-1-methyl-2-phenyl-1H-indole by electrophilic aromatic substitution, incorporates a carbonitrile group at the 3-position of the indole ring.

Relevance: This compound shares the bromo-substituted, N-methylated indole core structure with 4-bromo-1-methyl-1H-indazole, differing primarily in the presence of a phenyl group at the 2-position and a carbonitrile group at the 3-position of the indole ring. This example demonstrates how modifications to the core structure, such as the introduction of additional substituents, can lead to the development of novel compounds.

4,5-Diaryl-1-methyl-1H-imidazoles

Compound Description: These compounds, designed as Z-restricted analogues of the naturally occurring combretastatin A-4 (CA-4), exhibit potent cytotoxic activity against several human tumor cell lines. They are characterized by the presence of two aryl substituents at the 4- and 5-positions of the 1-methyl-1H-imidazole core.

Relevance: Although structurally distinct from 4-bromo-1-methyl-1H-indazole, 4,5-diaryl-1-methyl-1H-imidazoles belong to the same broad category of N-methylated heterocyclic compounds. While the former contains an imidazole ring, the latter features an indazole ring. This example emphasizes the exploration of diverse heterocyclic systems for medicinal chemistry applications.

3-Bromo-1-methyl-6,7-dihydro-pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Compound Description: This compound is a bicyclic heterocycle synthesized from 3-(4-bromo-1-methylpyrrole-2-carboxamido)propanoic acid. The paper focuses on its synthesis and crystal structure, revealing intermolecular hydrogen-bond interactions in the solid state.

Relevance: This compound, although structurally different from 4-bromo-1-methyl-1H-indazole, shares the bromo-substituted, N-methylated pyrrole moiety. This example highlights the diverse chemical space explored using similar starting materials and the importance of understanding the structural features that contribute to specific properties.

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

Compound Description: This compound exhibits conformational polymorphism in the solid state, with two independent molecules displaying different dihedral angles between the indazole and benzene rings. It features a chlorine atom at the 3-position and a 4-methylbenzenesulfonamide group at the 5-position of the 1-methyl-1H-indazole core.

1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide (LY278584, Compound 9)

Compound Description: This compound is a potent and selective antagonist for the 5-HT3 receptor. Its structure consists of a 1-methyl-1H-indazole core with a carboxamide group at the 3-position linked to an 8-methyl-8-azabicyclo[3.2.1]octane moiety.

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

Compound Description: This compound, known as talazoparib (BMN 673), is a potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor. It features a complex polycyclic structure containing a 1-methyl-1H-1,2,4-triazole moiety.

Relevance: While structurally distinct from 4-bromo-1-methyl-1H-indazole, this compound also contains a 1-methyl-1H-azole heterocyclic system, specifically a 1-methyl-1H-1,2,4-triazole. This example illustrates the relevance of N-methylated azole rings as pharmacophores in drug discovery.

3-Bromo-1-ethyl-1H-indole (BEI)

Compound Description: BEI demonstrated selective cytotoxicity against cancer cell lines and showed promising glutathione S-transferase isozymes inhibition.

Relevance: This compound and 4-Bromo-1-methyl-1H-indazole share the bromo-substituted indole core structure, differing primarily in the N-alkyl substituent (ethyl vs. methyl).

Compound Description: This series of compounds, derived from 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one, showed weak anti-inflammatory, analgesic, antipyretic and hypotensive activities.

Relevance: These compounds are all structurally related to 4-bromo-1-methyl-1H-indazole by sharing the 1-methyl-1H-indazole scaffold. They differ in the presence of various substituents at the 4-position of the indazole ring.

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is a selective, orally bioavailable, small molecule inhibitor of extracellular signal-regulated kinases ERK1/2.

Relevance: While structurally different from 4-bromo-1-methyl-1H-indazole, this compound also features a 1-methyl-1H-azole heterocyclic system, specifically a 1-methyl-1H-pyrazole. This connection highlights the importance of N-methylated azole rings as common pharmacophores across different drug classes.

7β-[2-Acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acids

Compound Description: These compounds are a class of cephalosporin antibiotics possessing a 1-methyl-1H-tetrazole moiety linked to the core structure through a thiomethyl group. The study investigated the influence of chirality and various N-acyl substituents on their antibacterial activity.

Relevance: While structurally distinct from 4-bromo-1-methyl-1H-indazole, these compounds also showcase a 1-methyl-1H-azole heterocyclic system, specifically 1-methyl-1H-tetrazole. This example further emphasizes the relevance of N-methylated azole rings in medicinal chemistry.

3-Arylamino-1-methyl-1H-pyrrole-2,5-diones

Compound Description: This class of compounds was employed in a multistep reaction with triphenylphosphine and dialkyl acetylenedicarboxylates, leading to either functionalized 3-(triphenyl-λ5-phosphanylidene)succinates or functionalized pyrrolo[3,4-b]pyridine-4-carboxylates depending on the reaction conditions.

Relevance: This class of compounds shares the N-methylated pyrrole motif with 4-bromo-1-methyl-1H-indazole, although the presence of the fused benzene ring in indazole differentiates the two structures. This example emphasizes the versatility of N-methylated heterocycles as building blocks in organic synthesis.

Triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates

Compound Description: These compounds are organometallic complexes containing a triorganotin(IV) moiety coordinated to a 1-methyl-1H-imidazole-4-carboxylate ligand. The study focused on their synthesis, structural characterization, and preliminary fungicidal activity.

Relevance: These compounds, while structurally distinct from 4-bromo-1-methyl-1H-indazole, belong to the same broad class of N-methylated azole-containing compounds. This example showcases the diversity of applications for N-methylated azoles, ranging from medicinal chemistry to materials science.

7-Trifluoromethylthioacetamido-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (SK&F 59962)

Compound Description: SK&F 59962 is a parenteral cephalosporin antibiotic featuring a 1-methyl-1H-tetrazole moiety attached to the core structure via a thiomethyl linker. The research investigated the synthesis, structure-activity relationships, and in vitro and in vivo antibacterial activity of this compound and its analogues.

Relevance: This compound and 4-bromo-1-methyl-1H-indazole both contain a 1-methyl-1H-azole ring system. While the former possesses a 1-methyl-1H-tetrazole moiety, the latter features a 1-methyl-1H-indazole ring. This comparison highlights the presence of N-methylated azoles across different classes of biologically active molecules.

6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Compound Description: This compound exhibits a unique molecular structure with an envelope-shaped thiazine ring. It features a bromine atom at the 6-position and two chlorine atoms at the 3-position of the 1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide core.

Relevance: This compound, although structurally distinct from 4-bromo-1-methyl-1H-indazole, shares the presence of a bromine atom on a heterocyclic system containing a methylated nitrogen. While the former incorporates a benzothiazine ring, the latter features an indazole ring. This example showcases the influence of halogen substituents on the structural diversity of heterocyclic compounds.

1-(1-Methyl-1H-pyrrol-2-yl)2-phenylethanone

Compound Description: This compound serves as a precursor for regioselective bromination reactions, leading to either 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethanone or α- and β-monosubstituted pyrrole derivatives depending on the brominating agent used.

4-Hydroxyl-1-methyl-1H-2,1-benzothiazine-3-carboxanilide 2,2-dioxides

Compound Description: These compounds, synthesized from 3,4-dihydro-1-methyl-1H-2,1-benzothiazin-4-one 2,2-dioxide, feature a carboxanilide group at the 3-position of the benzothiazine ring. The study highlights their synthesis and properties as moderately strong, enolic acids.

Relevance: While these compounds are structurally dissimilar to 4-bromo-1-methyl-1H-indazole, both share a common feature: they are N-methylated heterocyclic compounds. This comparison highlights the prevalence of N-methylation as a structural motif in various heterocyclic systems.

(1-Methyl-1H-imidazol-2-yl)methanol derivatives

Compound Description: This series of compounds can function as masked carbonyl groups and synthons in organic synthesis. They feature a 1-methyl-1H-imidazole ring attached to a methanol moiety.

Relevance: These compounds and 4-bromo-1-methyl-1H-indazole both contain a 1-methyl-1H-azole moiety. While the former features a 1-methyl-1H-imidazole ring, the latter possesses a 1-methyl-1H-indazole ring. This comparison highlights the synthetic utility and prevalence of N-methylated azoles as building blocks and pharmacophores.

3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides (APHAs)

Compound Description: APHAs are a new class of synthetic histone deacetylase (HDAC) inhibitors. These compounds feature a 1-methyl-1H-pyrrole ring substituted at the 4-position with an aroyl group and at the 2-position with an N-hydroxy-2-propenamide moiety. , ,

Relevance: These compounds share a structural similarity with 4-bromo-1-methyl-1H-indazole through their shared N-methylated heterocycle core. While APHAs incorporate a pyrrole ring, 4-bromo-1-methyl-1H-indazole features an indazole ring. Despite this difference, both compound classes highlight the importance of N-methylated heterocycles as potential pharmacophores. , ,

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016)

Compound Description: MRK-016 is a selective inverse agonist of the GABAA receptor α5 subtype. It contains a 1-methyl-1H-1,2,4-triazole ring as part of its structure.

Relevance: While structurally dissimilar to 4-bromo-1-methyl-1H-indazole, MRK-016 also features a 1-methyl-1H-azole heterocyclic system, specifically a 1-methyl-1H-1,2,4-triazole. This comparison further underscores the significance of N-methylated azole rings in drug design and development.

Compound Description: These compounds are tetrahydroisoquinoline derivatives synthesized from homophthalic anhydride and N-(1-methyl-1H-pyrrol-2-yl-methylidene)-phenethylamine. The study explored the stereochemical outcomes of their synthesis and subsequent transformations.

Relevance: These compounds are structurally related to 4-bromo-1-methyl-1H-indazole through their shared N-methylated pyrrole motif. The presence of the tetrahydroisoquinoline and phenethyl substituents in these compounds differentiates them from 4-bromo-1-methyl-1H-indazole. This comparison showcases the diversity of structures that can be accessed using N-methylated pyrroles as building blocks.

4-Bromo-1-phenylsulphonylpyrazole (10)

Compound Description: This compound is a key intermediate in the synthesis of various 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles and 4-bromo-3(5)-substituted 1H-pyrazoles.

Relevance: While structurally different from 4-bromo-1-methyl-1H-indazole, this compound shares a key structural feature: the presence of a bromine atom on a nitrogen-containing heterocycle. Both compounds highlight the importance of halogenated heterocycles as valuable intermediates in organic synthesis and medicinal chemistry.

7β-(((Cyanomethyl)thio)acetamido)-7α-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (CS-1170)

Compound Description: CS-1170 is a semisynthetic 7α-methoxycephalosporin antibiotic. Its structure includes a 1-methyl-1H-tetrazole ring connected to the cephalosporin core through a thiomethyl linker. The study highlighted its synthesis and promising antibacterial activity compared to existing cephalosporins.

Relevance: Although structurally different from 4-bromo-1-methyl-1H-indazole, CS-1170 also contains a 1-methyl-1H-azole moiety, specifically a 1-methyl-1H-tetrazole. This observation emphasizes the recurring presence of N-methylated azoles in medicinal chemistry, particularly in the development of antibacterial agents.

4-Bromo-1,2-epoxybutane and 4-hydroxy-1,2-epoxybutane

Compound Description: These compounds are chiral epoxides derived from the microbial epoxidation of 4-bromo-1-butene and 3-butene-1-ol, respectively. The study investigated the stereoselectivity of different alkene-utilizing bacteria in producing these epoxides.

Relevance: These compounds, while structurally dissimilar to 4-bromo-1-methyl-1H-indazole, highlight the significance of bromine as a substituent in organic synthesis and the use of microorganisms in producing chiral building blocks. They exemplify a broader theme of exploring halogenated compounds and biocatalysis in chemical and pharmaceutical research. [](https://www.semanticscholar.org/paper/064d0d5418f26a58506e6de8c1f041

Properties

CAS Number

365427-30-1

Product Name

4-Bromo-1-methyl-1H-indazole

IUPAC Name

4-bromo-1-methylindazole

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3

InChI Key

AQUSISHVASVOBL-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C(=CC=C2)Br

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.